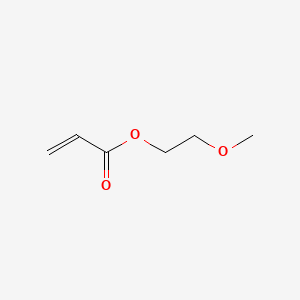

2-Methoxyethyl acrylate

Cat. No. B3028778

Key on ui cas rn:

32171-39-4

M. Wt: 130.14 g/mol

InChI Key: HFCUBKYHMMPGBY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09372136B2

Procedure details

Polymethoxyethyl acrylate having a constitutional unit of the above formula (1) in which R1 is hydrogen, R2 is a methyl group and m is 1 was synthesized. Specifically, 15 g of methoxyethyl acrylate was polymerized in 60 g of 1,4-dioxane at 75° C. for 10 hours with nitrogen bubbling by using azobisisobutyronitrile (0.1% by mass) as an initiator. After the polymerization was completed, the resultant was added dropwise to n-hexane to form a precipitate, and thus the product was isolated. The product was dissolved in tetrahydrofuran, the resulting solution was purified with n-hexane twice, and the resultant was dried under reduced pressure for a whole day and night. Thus, a clear and colorless polymer with high viscosity was obtained. The yield rate was 76%. As a result of analysis of the thus obtained polymer by gel permeation chromatography (GPC), the polymer was found to have a number average molecular weight of 15,000 and a molecular weight distribution (Mw/Mn) of 3.4.

[Compound]

Name

( 1 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[H][H].N(C(C)(C)C#N)=NC(C)(C)C#N.CCCCCC.[O:26]1[CH2:31]CO[CH2:28][CH2:27]1>O1CCCC1>[C:1]([O:5][CH2:28][CH2:27][O:26][CH3:31])(=[O:4])[CH:2]=[CH2:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

60 g

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)[O-]

|

Step Three

[Compound]

|

Name

|

( 1 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=NC(C#N)(C)C)C(C#N)(C)C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was synthesized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a precipitate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thus the product was isolated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting solution was purified with n-hexane twice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resultant was dried under reduced pressure for a whole day and night

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thus, a clear and colorless polymer with high viscosity was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As a result of analysis of the thus obtained polymer by gel permeation chromatography (GPC)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)OCCOC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 15 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09372136B2

Procedure details

Polymethoxyethyl acrylate having a constitutional unit of the above formula (1) in which R1 is hydrogen, R2 is a methyl group and m is 1 was synthesized. Specifically, 15 g of methoxyethyl acrylate was polymerized in 60 g of 1,4-dioxane at 75° C. for 10 hours with nitrogen bubbling by using azobisisobutyronitrile (0.1% by mass) as an initiator. After the polymerization was completed, the resultant was added dropwise to n-hexane to form a precipitate, and thus the product was isolated. The product was dissolved in tetrahydrofuran, the resulting solution was purified with n-hexane twice, and the resultant was dried under reduced pressure for a whole day and night. Thus, a clear and colorless polymer with high viscosity was obtained. The yield rate was 76%. As a result of analysis of the thus obtained polymer by gel permeation chromatography (GPC), the polymer was found to have a number average molecular weight of 15,000 and a molecular weight distribution (Mw/Mn) of 3.4.

[Compound]

Name

( 1 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O-:5])(=[O:4])[CH:2]=[CH2:3].[H][H].N(C(C)(C)C#N)=NC(C)(C)C#N.CCCCCC.[O:26]1[CH2:31]CO[CH2:28][CH2:27]1>O1CCCC1>[C:1]([O:5][CH2:28][CH2:27][O:26][CH3:31])(=[O:4])[CH:2]=[CH2:3]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

60 g

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)[O-]

|

Step Three

[Compound]

|

Name

|

( 1 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=NC(C#N)(C)C)C(C#N)(C)C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was synthesized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a precipitate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thus the product was isolated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting solution was purified with n-hexane twice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resultant was dried under reduced pressure for a whole day and night

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thus, a clear and colorless polymer with high viscosity was obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As a result of analysis of the thus obtained polymer by gel permeation chromatography (GPC)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)OCCOC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 15 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |